4-Sec-butoxy-3-ethoxybenzaldehyde

Description

BenchChem offers high-quality 4-Sec-butoxy-3-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sec-butoxy-3-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

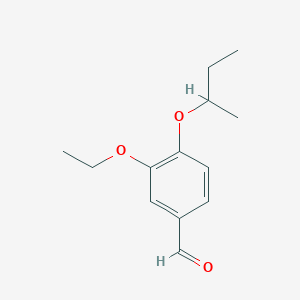

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yloxy-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXBOGXXIEFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388045 | |

| Record name | 4-butan-2-yloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915907-98-1 | |

| Record name | 4-butan-2-yloxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS Number: 915907-98-1)

A Note from the Senior Application Scientist: This document provides a comprehensive technical overview of 4-Sec-butoxy-3-ethoxybenzaldehyde, a sparsely documented aromatic aldehyde. Given the limited specific literature on this compound, this guide synthesizes information from closely related, well-characterized alkoxy-substituted benzaldehydes to propose a robust framework for its synthesis, characterization, and potential applications. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required to explore the potential of this novel chemical entity.

Introduction and Molecular Overview

4-Sec-butoxy-3-ethoxybenzaldehyde is a disubstituted aromatic aldehyde. Its structure features a benzaldehyde core with an ethoxy group at the C3 position and a sec-butoxy group at the C4 position. The strategic placement of these alkoxy groups is anticipated to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. Aromatic aldehydes are a critical class of compounds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] The aldehyde functional group, while reactive, offers a gateway to numerous chemical transformations, making it a valuable handle for molecular elaboration.[3]

Chemical Identity and Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Sec-butoxy-3-ethoxybenzaldehyde is presented in Table 1.

| Property | Value | Source |

| CAS Number | 915907-98-1 | Internal Database |

| Molecular Formula | C₁₃H₁₈O₃ | Internal Database |

| Molecular Weight | 222.28 g/mol | Internal Database |

| Predicted Boiling Point | > 300 °C | Inferred from related compounds[4] |

| Predicted Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Inferred from related compounds[5] |

| Predicted Appearance | Colorless to pale yellow liquid or low-melting solid. | Inferred from related compounds[4] |

Proposed Synthesis Pathway: A Modern Approach to Etherification

The synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde can be logically approached through the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2][6] This strategy employs 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available and cost-effective starting material, and a suitable sec-butylating agent.

Retrosynthetic Analysis

The retrosynthetic analysis for the proposed synthesis is depicted below. The target molecule is disconnected at the sec-butoxy ether linkage, leading back to the key precursors: 3-ethoxy-4-hydroxybenzaldehyde and a sec-butyl halide.

Caption: Retrosynthetic approach for 4-Sec-butoxy-3-ethoxybenzaldehyde.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, >99%)

-

2-Bromobutane (sec-Butyl bromide, >98%)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (5.0 g, 30.1 mmol) and anhydrous potassium carbonate (6.24 g, 45.2 mmol).

-

Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Alkylation: Add 2-bromobutane (4.95 g, 36.1 mmol) to the reaction mixture dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Sec-butoxy-3-ethoxybenzaldehyde.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Sec-butoxy-3-ethoxybenzaldehyde. The following analytical techniques are recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8 ppm), and the protons of the ethoxy and sec-butoxy groups. The splitting patterns of the sec-butoxy group will be indicative of its structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 190 ppm), the aromatic carbons, and the carbons of the alkoxy substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and C-O-C stretching vibrations for the ether linkages.[5][7]

-

Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-ethoxy-3-methoxybenzaldehyde, a related compound, the mass spectrum shows a prominent molecular ion peak.[8]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

-

Gas Chromatography (GC): GC analysis can also be employed to determine purity and can be coupled with mass spectrometry (GC-MS) for definitive identification.

The following diagram illustrates a typical analytical workflow for the characterization of the synthesized compound.

Caption: Analytical workflow for 4-Sec-butoxy-3-ethoxybenzaldehyde.

Reactivity Profile and Potential Applications

The reactivity of 4-Sec-butoxy-3-ethoxybenzaldehyde is primarily dictated by the aldehyde functional group and the electron-donating nature of the alkoxy substituents.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack. However, the electron-donating alkoxy groups on the aromatic ring will likely decrease the electrophilicity of the carbonyl carbon, making it less reactive than unsubstituted benzaldehyde.[9][10][11] Common reactions of the aldehyde group include:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Can be converted to an alkene.

-

Aldol and Related Condensations: Can participate in base- or acid-catalyzed condensation reactions.

Influence of Alkoxy Substituents

The ethoxy and sec-butoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the presence of the deactivating aldehyde group will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 4-Sec-butoxy-3-ethoxybenzaldehyde are not yet documented, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: As a derivative of ethylvanillin, which has applications in pharmaceuticals, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents.[12] The lipophilic sec-butoxy group may enhance membrane permeability and oral bioavailability of derivative compounds. Vanillin and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13]

-

Flavor and Fragrance Industry: The structural similarity to ethylvanillin suggests potential use as a flavoring or fragrance agent.[13]

-

Materials Science: Aromatic aldehydes are precursors to various polymers and functional materials. The specific alkoxy substitution pattern may impart unique properties to such materials.

Safety and Handling

No specific toxicological data for 4-Sec-butoxy-3-ethoxybenzaldehyde is available. Therefore, it should be handled with the same precautions as other benzaldehyde derivatives.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Based on data for related alkoxy-substituted benzaldehydes, this compound may cause skin and eye irritation.[15][16] The toxicology of sec-butoxy compounds should also be considered, with some evidence of potential health effects from related substances like 2-butoxyethanol.[17]

Conclusion

4-Sec-butoxy-3-ethoxybenzaldehyde represents an intriguing yet underexplored chemical entity. This guide provides a comprehensive framework for its synthesis via the Williamson ether synthesis, a detailed protocol for its characterization, and an overview of its potential reactivity and applications. By leveraging established chemical principles and data from analogous compounds, researchers are now equipped with the necessary information to confidently synthesize and investigate the properties of this novel aromatic aldehyde. The insights provided herein are intended to catalyze further research into its potential as a valuable building block in drug discovery and materials science.

References

Sources

- 1. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-sec-butoxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer a robust technical overview. We will delve into its chemical identity, a proposed synthetic route with detailed protocols, expected characterization data, and a discussion of its potential applications in drug discovery, grounded in the established bioactivity of similar molecular scaffolds.

Chemical Identity and Physicochemical Properties

4-sec-butoxy-3-ethoxybenzaldehyde belongs to the class of alkoxy-substituted benzaldehydes. The presence of two distinct ether linkages on the benzene ring, a flexible sec-butoxy group and an ethoxy group, imparts specific steric and electronic properties that can influence its reactivity and biological interactions.

| Identifier | Value | Source |

| IUPAC Name | 4-(sec-Butoxy)-3-ethoxybenzaldehyde | - |

| CAS Number | 915907-98-1 | |

| Molecular Formula | C₁₃H₁₈O₃ | |

| Molecular Weight | 222.28 g/mol | Calculated |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=O)OC(C)CC | Derived |

Note: Some properties are calculated or derived based on the chemical structure as experimental data is not widely available.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for preparing 4-sec-butoxy-3-ethoxybenzaldehyde is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. The proposed starting material is 3-ethoxy-4-hydroxybenzaldehyde, which is commercially available.

The causality behind this choice of reaction is its high reliability and predictability for forming ether linkages. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality.

Experimental Protocol: Synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde

-

2-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

-

Add 2-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-sec-butoxy-3-ethoxybenzaldehyde.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aldehyde proton (CHO): ~9.8 ppm (singlet). Aromatic protons: Three protons in the range of 6.9-7.5 ppm (doublets and doublet of doublets). sec-Butoxy group: A multiplet around 4.4-4.6 ppm for the OCH proton, a multiplet around 1.6-1.8 ppm for the CH₂ protons, a doublet around 1.3-1.4 ppm for one CH₃ group, and a triplet around 0.9-1.0 ppm for the other CH₃ group. Ethoxy group: A quartet around 4.1-4.2 ppm for the OCH₂ protons and a triplet around 1.4-1.5 ppm for the CH₃ protons. |

| ¹³C NMR | Aldehyde carbon (C=O): ~191 ppm. Aromatic carbons: Signals in the range of 110-155 ppm. sec-Butoxy carbons: OCH carbon around 75-80 ppm, and other carbons in the aliphatic region. Ethoxy carbons: OCH₂ carbon around 64 ppm and CH₃ carbon around 15 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 222. Key Fragments: Loss of the sec-butyl group (m/z = 165), loss of the ethyl group (m/z = 193), and other characteristic fragments from the benzaldehyde core. |

| IR (KBr) | C=O stretch (aldehyde): ~1680-1700 cm⁻¹. C-O stretch (ether): ~1200-1270 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2980 cm⁻¹. |

Potential Applications in Drug Discovery and Development

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving both as bioactive molecules themselves and as versatile intermediates for the synthesis of more complex drugs.[4][5]

Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives have demonstrated significant antimicrobial and antifungal properties.[6][7][8] The proposed mechanism for their antifungal activity involves the disruption of the fungal cellular antioxidation system.[6][9] These redox-active compounds can interfere with key enzymes like superoxide dismutase and glutathione reductase, leading to an increase in oxidative stress and ultimately inhibiting fungal growth.[6][9] The lipophilic nature of the sec-butoxy and ethoxy groups in 4-sec-butoxy-3-ethoxybenzaldehyde may enhance its ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial activity.

Enzyme Inhibition and Signaling Pathway Modulation

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in cellular detoxification by oxidizing aldehydes to carboxylic acids.[10] Several ALDH isoforms are also involved in critical signaling pathways, such as the conversion of retinaldehyde to retinoic acid, which regulates cell proliferation and differentiation.[10] Overexpression of certain ALDH isoforms is associated with cancer stem cells and resistance to chemotherapy. Therefore, the development of ALDH inhibitors is an active area of cancer research. Benzaldehyde derivatives are known to interact with ALDH enzymes, and 4-sec-butoxy-3-ethoxybenzaldehyde could be investigated as a potential modulator of ALDH activity.

Intermediate for Novel Therapeutics

Perhaps the most significant application of 4-sec-butoxy-3-ethoxybenzaldehyde is as a synthetic intermediate. The aldehyde group is highly reactive and can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex molecular architectures. For instance, it can be used to synthesize Schiff bases, hydrazones, and chalcones, all of which are classes of compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[5][11][12]

Safety and Handling

Specific GHS hazard data for 4-sec-butoxy-3-ethoxybenzaldehyde is not available. However, based on related alkoxy-substituted benzaldehydes, it should be handled with care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may cause skin and eye irritation.

Conclusion

4-sec-butoxy-3-ethoxybenzaldehyde is a promising, yet underexplored, chemical entity. Based on the chemistry of its analogues, it can be synthesized through reliable methods like the Williamson ether synthesis. Its structural features suggest a potential for interesting biological activities, particularly in the antimicrobial and anticancer fields. This guide provides a foundational understanding and a framework for future research into this compound, highlighting its potential as a valuable tool for drug discovery and development professionals.

References

-

PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Infectious Diseases, 11(1), 1-11). [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. [Link]

-

ResearchGate. 1 H-NMR (400 MHz, CDCl 3) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]

-

Saeed, A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234. [Link]

-

Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Fungal Biology, 115(6), 489-499. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Aslam, M., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

-

Abdel-Gawad, N. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4983. [Link]

-

Hamil, A. S., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Physics: Conference Series, 1032, 012039. [Link]

-

Kumar, A., et al. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. The Journal of Organic Chemistry, 72(18), 6937-6940. [Link]

-

Li, Y., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(121), 99994-100001. [Link]

-

Kim, S. J., et al. (2021). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

-

Kavitha, S., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 384-391. [Link]

-

Aldawsari, M. F., & Breda, M. G. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Medicina, 58(12), 1735. [Link]

-

Chen, J., et al. (2007). 4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. A New Diene and its Application to the Synthesis of γ-Alkylidenetetronic Acids. Zeitschrift für Naturforschung B, 62(4), 595-599. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]

- 3. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS No. 915907-98-1), a substituted aromatic aldehyde of interest in synthetic chemistry. Due to its status as a fine chemical intermediate, publicly available data on its physical characteristics are notably scarce. This document addresses this gap by presenting inferred properties based on structural analogs, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and the expected analytical characterization data. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required for the effective synthesis, handling, and application of this compound. All protocols and theoretical discussions are grounded in established chemical principles to ensure scientific integrity and practical utility.

Physicochemical and Structural Characteristics

Direct, experimentally-derived physical property data for 4-Sec-butoxy-3-ethoxybenzaldehyde is not widely published. However, based on its molecular structure and data from closely related analogs, we can establish a reliable profile. The compound is a derivative of benzaldehyde, featuring both an ethoxy and a sec-butoxy group attached to the phenyl ring, which dictates its polarity, solubility, and reactivity.

Structural and Core Chemical Data

The fundamental identifiers and computed properties for 4-Sec-butoxy-3-ethoxybenzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(sec-Butoxy)-3-ethoxybenzaldehyde | - |

| CAS Number | 915907-98-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₃ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=O)OC(C)CC | - |

| Appearance | Liquid (at standard conditions) | [1] |

Predicted Physical Properties

The following properties are estimations based on the known characteristics of similar alkoxy-substituted benzaldehydes. The presence of the branched sec-butoxy group, compared to a linear butoxy group, is expected to slightly lower the boiling point and melting point due to less efficient packing of the molecules.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Boiling Point | ~290-310 °C (at 760 mmHg) | Analog 4-Ethoxy-3-methoxybenzaldehyde has a boiling point of 288-289 °C.[3] The larger sec-butoxy group will increase the molecular weight and boiling point. |

| Melting Point | Not Applicable (Liquid at STP) | The compound is reported as a liquid.[1] The non-symmetrical structure and branched alkyl chain discourage crystallization. |

| Density | ~1.05 - 1.10 g/cm³ | Aromatic aldehydes with similar substitutions typically have densities slightly greater than water. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate). | The dominant nonpolar character from the aromatic ring and alkyl ethers dictates its solubility profile. The precursor, 3-Ethoxy-4-hydroxybenzaldehyde, has limited water solubility which decreases upon alkylation.[4] |

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 4-Sec-butoxy-3-ethoxybenzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the alkylation of a phenoxide ion.[5][6][7] In this specific application, the phenolic hydroxyl group of 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin) is deprotonated by a base to form a nucleophilic phenoxide, which then attacks an appropriate sec-butyl electrophile, such as 2-bromobutane.

Causality and Experimental Choices

-

Choice of Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (CAS 121-32-4) is an ideal starting material.[8] It is commercially available, stable, and possesses the required ethoxy and aldehyde functionalities, with a free phenolic hydroxyl group at the C4 position ready for alkylation.[9][10]

-

Choice of Alkylating Agent: 2-Bromobutane is the selected electrophile to introduce the sec-butoxy group. As a secondary alkyl halide, it is susceptible to both Sₙ2 (desired) and E2 (competing) reaction pathways.

-

Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ~10) without being overly aggressive, which could promote side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen because it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the rate of the Sₙ2 reaction.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for 4-Sec-butoxy-3-ethoxybenzaldehyde

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol), anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equiv), and acetonitrile (100 mL).

-

Addition of Alkylating Agent: Begin stirring the suspension and add 2-bromobutane (9.8 mL, 12.4 g, 90.3 mmol, 1.5 equiv) to the flask via syringe.

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the starting material.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate) to afford the pure 4-Sec-butoxy-3-ethoxybenzaldehyde.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): Singlet at δ ~9.8 ppm.

-

Aromatic Protons: Three distinct signals in the δ 7.3-7.5 ppm range. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

sec-Butoxy Methoxyne (OCH): Multiplet (sextet) at δ ~4.4-4.6 ppm.

-

Ethoxy Methylene (OCH₂): Quartet at δ ~4.1-4.2 ppm.

-

sec-Butoxy Methylene (CH₂): Multiplet at δ ~1.7-1.9 ppm.

-

Ethoxy Methyl (CH₃): Triplet at δ ~1.4-1.5 ppm.

-

sec-Butoxy Methyl (CH₃ adjacent to CH): Doublet at δ ~1.3-1.4 ppm.

-

sec-Butoxy Terminal Methyl (CH₃): Triplet at δ ~0.9-1.0 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde Carbonyl (C=O): δ ~191 ppm.

-

Aromatic Carbons: Six signals between δ ~110-155 ppm, including two quaternary carbons attached to oxygen (C-O).

-

sec-Butoxy Methoxyne (OCH): δ ~75-77 ppm.

-

Ethoxy Methylene (OCH₂): δ ~64-65 ppm.

-

sec-Butoxy Methylene (CH₂): δ ~29-31 ppm.

-

sec-Butoxy Methyl (CH₃ adjacent to CH): δ ~19-21 ppm.

-

Ethoxy Methyl (CH₃): δ ~14-15 ppm.

-

sec-Butoxy Terminal Methyl (CH₃): δ ~9-11 ppm.

-

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): Strong, sharp absorption at ~1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹.

-

C-O Stretch (Aryl Ethers): Strong absorptions in the ~1200-1270 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric) regions.

-

C-H Stretch (Aliphatic): Absorptions in the ~2850-2980 cm⁻¹ range.

-

C=C Stretch (Aromatic): Peaks around ~1600 cm⁻¹ and ~1510 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 222. Key fragmentation patterns would include the loss of the sec-butyl group (m/z = 165) and subsequent loss of CO (m/z = 137), which is characteristic for benzaldehydes.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on analogous aromatic aldehydes.

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE).[11][12][13]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[8]

Conclusion

4-Sec-butoxy-3-ethoxybenzaldehyde is a valuable synthetic intermediate whose physical properties can be reliably predicted through the analysis of its structural analogs. The provided Williamson ether synthesis protocol offers a robust and scalable method for its preparation from commercially available starting materials. The expected analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target compound. This guide provides the necessary technical foundation for incorporating this molecule into advanced research and development programs.

References

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2011). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Published by PubMed Central. Retrieved from [Link]

-

Yusof, M. S., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

mzCloud. (2017, April 18). 4 Ethoxybenzaldehyde. Retrieved from [Link]

-

Kumar, A., et al. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry, 73(17), 6953–6956. Published by PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

-

Natural Product Research. (n.d.). 4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. A New Diene and its Application to the Synthesis of γ-Alkylidenetetronic Acids. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(sec-Butoxy)-3-ethoxybenzaldehyde, 95% Purity. Retrieved from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde

This guide provides a comprehensive overview of the solubility characteristics of 4-Sec-butoxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.

Understanding the Molecule: Physicochemical Properties and Solubility Predictions

4-Sec-butoxy-3-ethoxybenzaldehyde possesses a molecular structure that dictates its behavior in various solvents. The presence of a benzene ring lends a significant nonpolar character to the molecule. Conversely, the aldehyde functional group, along with the two ether linkages (sec-butoxy and ethoxy groups), introduces polarity and the potential for hydrogen bonding with protic solvents.

Based on these structural features, a qualitative prediction of its solubility can be made:

-

High Solubility in Nonpolar and Moderately Polar Organic Solvents : The significant hydrocarbon content from the benzene ring and the ether groups suggests that 4-Sec-butoxy-3-ethoxybenzaldehyde will be readily soluble in common organic solvents like chloroform, diethyl ether, and ethyl acetate.[1][2]

-

Limited Solubility in Water : The hydrophobic nature of the benzene ring and the alkyl chains of the ether groups are expected to limit its solubility in water.[1][3] While the oxygen atoms in the aldehyde and ether groups can act as hydrogen bond acceptors, the overall nonpolar character of the molecule is likely to dominate. The solubility of aldehydes and ketones in water decreases rapidly as the length of the alkyl chain increases.[2]

-

Potential for Temperature-Dependent Solubility : As with most solid organic compounds, the solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde in most solvents is expected to increase with temperature. This is due to the endothermic nature of dissolving a solid solute.

Quantitative Analysis of Solubility: A Methodological Approach

Given the lack of specific public data, a robust experimental approach is necessary to determine the precise solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde. The following sections detail a comprehensive protocol for this purpose.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in experimentally determining the solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol

This protocol provides a step-by-step method for determining the solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde in a given solvent at a specific temperature.

Materials:

-

4-Sec-butoxy-3-ethoxybenzaldehyde (high purity)

-

Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, chloroform)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography with Flame Ionization Detector (GC-FID) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Sec-butoxy-3-ethoxybenzaldehyde to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe. To prevent precipitation, it is critical to avoid cooling the sample during this step.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Solute Concentration:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of 4-Sec-butoxy-3-ethoxybenzaldehyde.[4][5]

-

HPLC-UV Method Development (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations of 4-Sec-butoxy-3-ethoxybenzaldehyde.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

-

Temperature Dependence:

-

Repeat the entire procedure at different temperatures to determine the temperature-dependent solubility profile. The van't Hoff equation can be used to analyze the relationship between solubility and temperature to determine the enthalpy of dissolution.[6]

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde in Various Solvents at 25°C (Example Data)

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Water | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Acetone | To be determined | To be determined |

| Chloroform | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined |

Qualitative Solubility and Functional Group Confirmation

Simple, rapid tests can confirm the aldehydic nature of the compound and provide qualitative insights into its solubility.

Visual Solubility Assessment

A preliminary assessment of solubility can be performed by adding a small amount of the compound to various solvents in a test tube and observing its dissolution.

Confirmatory Test for the Aldehyde Group

The presence of the aldehyde functional group can be confirmed using standard qualitative organic tests.

Caption: Confirmatory test for the aromatic aldehyde functional group.

2,4-Dinitrophenylhydrazine (2,4-DNP) Test:

-

Procedure: Dissolve a small amount of 4-Sec-butoxy-3-ethoxybenzaldehyde in a suitable solvent (e.g., ethanol). Add a few drops of 2,4-DNP reagent.

-

Expected Result: The formation of a red-orange precipitate indicates the presence of an aromatic aldehyde.[7]

Conclusion

References

- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691.

- Experimental No. (13) Aldehydes and ketones. (2021). Department of Chemistry, College of Science, University of Baghdad.

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.).

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules.

- Solubility of Benzaldehyde. (n.d.). Solubility of Things.

- Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S.

- 4-Butoxy-3-methoxybenzaldehyde. (n.d.). PubChem.

- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.

- The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube.

- Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). University of Wisconsin-La Crosse.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).

- Identification of Unknown Aldehydes and Ketones. (2020, March 26). JoVE.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Denver.

- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.).

- 4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. A New Diene and its Application to the Synthesis of γ-Alkylidenetetronic Acids. (n.d.). European Journal of Organic Chemistry.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. m.youtube.com [m.youtube.com]

- 4. iscnagpur.ac.in [iscnagpur.ac.in]

- 5. Thermometric determination of aromatic aldehydes - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]

Unlocking Novel Therapeutic Pathways: A Technical Guide to the Research Applications of 4-Sec-butoxy-3-ethoxybenzaldehyde

Introduction: The Untapped Potential of a Versatile Benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Substituted benzaldehydes, in particular, represent a privileged class of intermediates due to their synthetic versatility and their prevalence in a wide array of biologically active compounds. This guide delves into the significant, yet largely unexplored, potential of 4-Sec-butoxy-3-ethoxybenzaldehyde , a compound poised to be a valuable building block in the synthesis of next-generation therapeutics. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a compelling rationale for its application in drug discovery, most notably in the development of novel phosphodiesterase (PDE) inhibitors. This document will serve as a technical resource for researchers, scientists, and drug development professionals, elucidating the core attributes of 4-Sec-butoxy-3-ethoxybenzaldehyde and providing a roadmap for its potential applications.

Physicochemical Properties and Structural Features

Understanding the fundamental characteristics of a molecule is the first step in harnessing its synthetic potential. 4-Sec-butoxy-3-ethoxybenzaldehyde possesses a unique combination of steric and electronic features that make it an intriguing candidate for drug design.

| Property | Value | Source |

| CAS Number | 915907-98-1 | [1] |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| IUPAC Name | 4-(butan-2-yloxy)-3-ethoxybenzaldehyde | - |

| SMILES | O=CC1=CC=C(OC(C)CC)C(OCC)=C1 | [1] |

The presence of the sec-butoxy and ethoxy groups on the benzaldehyde ring imparts a distinct lipophilicity and conformational flexibility. These alkoxy substituents are known to influence the binding affinity and selectivity of small molecules for their biological targets. The aldehyde functional group serves as a versatile chemical handle for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, opening the door to a vast chemical space for derivatization.

Figure 1: Chemical structure of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Core Research Application: A Scaffold for Novel Phosphodiesterase 4 (PDE4) Inhibitors

The primary and most promising research application for 4-Sec-butoxy-3-ethoxybenzaldehyde lies in its use as a precursor for the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism is the basis for the therapeutic effects of approved drugs like Apremilast, which is used to treat psoriasis and psoriatic arthritis.[2]

The synthesis of Apremilast notably utilizes a related intermediate, 3-ethoxy-4-methoxybenzaldehyde.[2] The structural similarity between this known precursor and 4-Sec-butoxy-3-ethoxybenzaldehyde provides a strong rationale for exploring the latter in the development of new PDE4 inhibitors. The replacement of the methoxy group with a more sterically demanding sec-butoxy group could lead to altered selectivity and potency profiles for the resulting inhibitor, potentially offering improved therapeutic indices or novel intellectual property.

Hypothetical Synthetic Pathway to a Novel PDE4 Inhibitor Core

The aldehyde functionality of 4-Sec-butoxy-3-ethoxybenzaldehyde allows for a straightforward entry into the synthesis of various heterocyclic systems known to exhibit PDE4 inhibitory activity. A plausible and efficient synthetic route involves a condensation reaction followed by cyclization to form a phthalimide derivative, a core scaffold present in Apremilast.

Figure 2: Proposed synthetic workflow for a novel PDE4 inhibitor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and initial biological evaluation of a novel PDE4 inhibitor derived from 4-Sec-butoxy-3-ethoxybenzaldehyde. These are foundational methods that can be optimized based on experimental outcomes.

Protocol 1: Synthesis of a Novel N-(1-(4-(sec-butoxy)-3-ethoxyphenyl)methyl)phthalimide

This protocol outlines a two-step synthesis of a potential PDE4 inhibitor scaffold.

Step 1: Reductive Amination

-

To a solution of 4-Sec-butoxy-3-ethoxybenzaldehyde (1 mmol) in methanol (10 mL), add 3-aminopiperidine-2,6-dione hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Acetylation (as a surrogate for more complex side chains)

-

Dissolve the product from Step 1 (1 mmol) in dichloromethane (10 mL).

-

Add triethylamine (1.5 mmol) followed by dropwise addition of acetyl chloride (1.2 mmol) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro PDE4 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against the PDE4 enzyme.

-

Utilize a commercially available PDE4 enzyme and a fluorescently labeled cAMP substrate.

-

Prepare a series of dilutions of the synthesized compound in a suitable buffer (e.g., Tris-HCl).

-

In a 96-well plate, add the PDE4 enzyme, the fluorescent cAMP substrate, and the test compound at various concentrations.

-

Include positive (known PDE4 inhibitor, e.g., Rolipram) and negative (vehicle) controls.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing a competing, non-fluorescent nucleotide.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Beyond PDE4: Exploring Other Therapeutic Avenues

While the synthesis of PDE4 inhibitors is a highly promising application, the versatile nature of the 4-Sec-butoxy-3-ethoxybenzaldehyde scaffold opens doors to other areas of drug discovery. The aldehyde functionality can be readily converted into a variety of other functional groups and heterocyclic systems. For instance, condensation reactions with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively, which are classes of compounds with known biological activities, including antimicrobial and anticancer properties.[1][3]

Furthermore, the dialkoxybenzaldehyde motif is a key feature in some inhibitors of other enzyme families. For example, some benzaldehyde derivatives have been explored as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes implicated in cancer cell survival.[4] The unique substitution pattern of 4-Sec-butoxy-3-ethoxybenzaldehyde could be leveraged to design selective inhibitors for specific ALDH isoforms.

Conclusion and Future Directions

4-Sec-butoxy-3-ethoxybenzaldehyde represents a compelling and underexplored starting material for the synthesis of novel, biologically active molecules. Its structural analogy to known precursors of successful drugs, particularly in the realm of PDE4 inhibition, provides a strong impetus for its investigation. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for generating libraries of compounds for high-throughput screening.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of derivatives of 4-Sec-butoxy-3-ethoxybenzaldehyde. By varying the nature of the groups introduced at the aldehyde position and exploring modifications to the alkoxy side chains, it will be possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these novel compounds. The protocols and conceptual framework provided in this guide offer a solid foundation for initiating such a research program, with the ultimate goal of translating the potential of this versatile intermediate into new therapeutic agents.

References

-

MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

- Wang, J. et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115374.

-

PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. Retrieved from [Link]

- Ghavipanjeh, F. et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(15), 4474.

- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

- Ochiai, K. et al. (2012). Phosphodiesterase inhibitors. Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Bioorganic & Medicinal Chemistry Letters, 22(21), 6782-6786.

- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Li, Y. et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(90), 73563-73571.

-

ChEMBL. (n.d.). The discovery and synthesis of highly potent subtype selective phosphodiesterase 4D inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

- Xu, R. et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4884-4901.

-

PubMed. (n.d.). Structure-activity relationships of PDE5 inhibitors. Retrieved from [Link]

-

R Discovery. (n.d.). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde: A Versatile Synthetic Building Block

Abstract

This technical guide provides an in-depth exploration of 4-sec-butoxy-3-ethoxybenzaldehyde, a substituted benzaldehyde derivative with significant potential as a versatile building block in modern organic synthesis. While specific literature on this exact molecule is emerging, this document leverages established principles and data from closely related analogues to present a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its structural features, postulate robust synthetic strategies, explore its chemical reactivity, and project its potential applications in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science. This guide aims to be a foundational resource, providing both theoretical insights and practical, actionable protocols to unlock the synthetic utility of this promising intermediate.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. The aldehyde functionality serves as a versatile handle for a vast array of transformations, including nucleophilic additions, condensations, and reductive aminations. Simultaneously, the substitution pattern on the aromatic ring dictates the electronic and steric environment, influencing not only the reactivity of the aldehyde but also providing anchor points for further molecular elaboration.

4-sec-butoxy-3-ethoxybenzaldehyde (CAS No. 915907-98-1)[1] is a member of this esteemed class of reagents. Its unique substitution pattern, featuring a bulky sec-butoxy group and an ethoxy group, offers a nuanced combination of steric hindrance and electronic donation. This guide will illuminate how these features can be strategically exploited to achieve specific synthetic outcomes.

Physicochemical and Structural Properties

To effectively utilize any synthetic building block, a thorough understanding of its intrinsic properties is paramount. Below is a summary of the key physicochemical properties of 4-sec-butoxy-3-ethoxybenzaldehyde, with some properties of related compounds provided for context.

| Property | Value | Source |

| CAS Number | 915907-98-1 | [1] |

| Molecular Formula | C13H18O3 | |

| Molecular Weight | 222.28 g/mol | Inferred |

| Appearance | Likely a solid or oil | Inferred |

Note: Due to the limited specific data on 4-sec-butoxy-3-ethoxybenzaldehyde, some values are inferred from structurally similar compounds like 3-Ethoxy-4-methoxybenzaldehyde[2][3] and 4-Butoxy-3-methoxybenzaldehyde[4].

The presence of two ether linkages on the benzene ring increases the molecule's lipophilicity compared to simpler hydroxybenzaldehydes. The sec-butoxy group, with its chiral center, introduces the possibility of diastereoselective reactions in certain contexts.

Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde: A Proposed Methodology

A robust and scalable synthesis is crucial for the widespread adoption of a building block. Drawing from established etherification protocols for substituted hydroxybenzaldehydes, a reliable synthetic route to 4-sec-butoxy-3-ethoxybenzaldehyde can be confidently proposed.[5] The most logical starting material is 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Proposed Synthetic Pathway

The synthesis involves a Williamson ether synthesis, a classic and well-understood reaction in organic chemistry.

Caption: Proposed synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the desired product's identity and purity.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

-

2-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF. Stir the suspension for 10 minutes at room temperature.

-

Alkylation: Add 2-bromobutane (1.2 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 3-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-sec-butoxy-3-ethoxybenzaldehyde.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Reactivity of 4-Sec-butoxy-3-ethoxybenzaldehyde as a Synthetic Intermediate

The synthetic utility of this building block stems from the reactivity of its aldehyde group and the influence of its alkoxy substituents.

Reactions at the Aldehyde Functionality

The aldehyde group is an electrophilic center, susceptible to attack by a wide range of nucleophiles.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction allows for the facile synthesis of secondary and tertiary amines. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This is a highly reliable and extensively used transformation.[7]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to a variety of alkenes with control over stereochemistry. The aldehyde can be reacted with phosphorus ylides to form C=C bonds, a key transformation in the synthesis of natural products and pharmaceuticals.

-

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides access to secondary alcohols, which can be further functionalized.

-

Condensation Reactions: Aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, enable the formation of α,β-unsaturated systems.

Caption: Key reactions of the aldehyde group in 4-Sec-butoxy-3-ethoxybenzaldehyde.

Influence of the Alkoxy Substituents

The 3-ethoxy and 4-sec-butoxy groups are electron-donating, activating the aromatic ring towards electrophilic aromatic substitution. However, the steric bulk of the sec-butoxy group will direct incoming electrophiles to the less hindered positions.

Potential Applications in Drug Discovery and Materials Science

The true value of a building block is realized in its ability to facilitate the synthesis of novel and functional molecules.

Pharmaceutical Applications

Many biologically active molecules feature substituted benzaldehyde moieties. For instance, the structurally related 3-ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of Apremilast, a PDE4 inhibitor used to treat psoriasis and psoriatic arthritis.[8] The unique lipophilicity and steric profile imparted by the sec-butoxy group could be leveraged to:

-

Modulate Pharmacokinetic Properties: The increased lipophilicity can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Explore New Chemical Space: The specific steric hindrance of the sec-butoxy group can be used to probe binding pockets of biological targets in ways that are not possible with smaller alkoxy groups.

-

Scaffold for Library Synthesis: The reactivity of the aldehyde allows for its use in combinatorial chemistry and the rapid generation of libraries of related compounds for high-throughput screening. For example, it could be used in solid-phase synthesis of sulfonamides.[6][7]

Materials Science Applications

Substituted benzaldehydes are also valuable in the development of advanced materials.[9]

-

Polymer Synthesis: The aldehyde can be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers, potentially enhancing thermal stability or mechanical strength.[9]

-

Dyes and Pigments: The chromophoric nature of the substituted benzene ring makes it a candidate for the synthesis of novel dyes and pigments.[10]

Safety and Handling

Conclusion

4-Sec-butoxy-3-ethoxybenzaldehyde represents a promising, yet underexplored, synthetic building block. Its unique combination of steric and electronic properties, coupled with the versatile reactivity of the aldehyde functional group, positions it as a valuable tool for chemists in both academia and industry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, reactivity, and potential applications. It is our hope that this document will serve as a catalyst for further investigation into the synthetic utility of this intriguing molecule, ultimately leading to the discovery and development of novel pharmaceuticals and advanced materials.

References

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.

-

PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, A., Ye, G., Ahmadibenia, Y., & Parang, K. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 72(19), 7437–7440. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Kumar, A., Ye, G., Ahmadibenia, Y., & Parang, K. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry, 72(19), 7437-7440. Available at: [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 915907-98-1|4-(sec-Butoxy)-3-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-Sec-butoxy-3-ethoxybenzaldehyde" in medicinal chemistry

An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth exploration of 4-sec-butoxy-3-ethoxybenzaldehyde, a versatile aromatic aldehyde scaffold with significant potential in medicinal chemistry. We will dissect its synthesis, physicochemical properties, and, most critically, its role as a key building block for the development of novel therapeutic agents. The primary focus will be on its application as an analog for precursors to potent phosphodiesterase-4 (PDE4) inhibitors, a class of drugs highly effective in treating inflammatory diseases. This document is designed for researchers, chemists, and drug development professionals, offering not just protocols but the scientific rationale behind them to empower innovation and accelerate discovery programs.

Introduction: The Strategic Value of the Substituted Benzaldehyde Scaffold

Benzaldehyde and its derivatives are foundational scaffolds in organic synthesis and medicinal chemistry, prized for their reactivity and presence in numerous biologically active molecules.[1][2] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

A particularly compelling application lies in the synthesis of inhibitors for phosphodiesterase-4 (PDE4), an enzyme that governs intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels are associated with the suppression of inflammatory responses, making PDE4 a high-value target for diseases like psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[5][6]

The blockbuster drug Apremilast, a small-molecule PDE4 inhibitor, serves as a prime example. Its synthesis utilizes 3-ethoxy-4-methoxybenzaldehyde as a critical intermediate.[5] This precedent establishes the 3,4-dialkoxybenzaldehyde core as a "privileged scaffold" for PDE4 inhibition. The subject of this guide, 4-sec-butoxy-3-ethoxybenzaldehyde, represents a strategic evolution of this core. The replacement of the methoxy group with a more sterically demanding and lipophilic sec-butoxy group is a deliberate design choice aimed at probing the hydrophobic pockets of the PDE4 active site to enhance potency, selectivity, or pharmacokinetic properties.

This guide will illuminate the path from synthesis of this novel scaffold to its potential application in a modern drug discovery workflow.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in synthesis and screening.

| Property | Value | Source |

| IUPAC Name | 4-(butan-2-yloxy)-3-ethoxybenzaldehyde | N/A |

| CAS Number | 915907-98-1 | [7] |

| Molecular Formula | C₁₃H₁₈O₃ | [7] |

| Molecular Weight | 222.28 g/mol | Calculated |